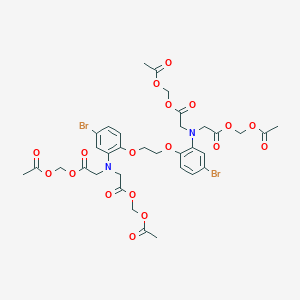

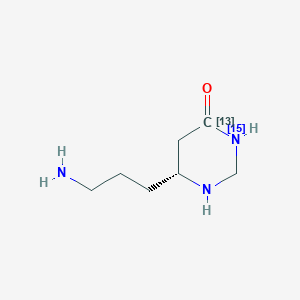

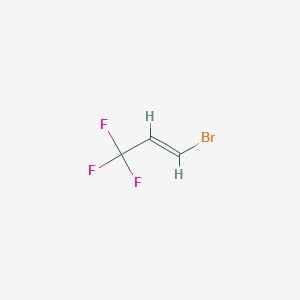

![molecular formula C6H17N5O2 B115498 N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide CAS No. 146724-95-0](/img/structure/B115498.png)

N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide

Descripción general

Descripción

“Bis(3-aminopropyl)amine” is a versatile specialty alkylamine with applications as an intermediate and as an additive . It’s also known as BAPA, 3,3’-Diaminodipropylamine, 3,3’-Iminodipropylamine, N-(3-Aminopropyl)-1,3-propanediamine, Dipropylenetriamine, Norspermidine .

Synthesis Analysis

The synthesis of “bis(3-aminopropyl)amine” seems to involve complex chemical reactions. One method mentioned involves the use of a Co-Mn-Al type catalyst, LiOH, water, and a PM solution in a high-pressure reactor .Molecular Structure Analysis

The molecular formula for “bis(3-aminopropyl)amine” is C6H17N3 . It has an average mass of 131.219 Da and a Monoisotopic mass of 131.142242 Da .Chemical Reactions Analysis

“Bis(3-aminopropyl)amine” can be used to synthesize chitosan-based hydrogels having potential biomedical applications. It can also be used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications .Physical And Chemical Properties Analysis

“Bis(3-aminopropyl)amine” has a density of 0.9±0.1 g/cm3, a boiling point of 242.1±0.0 °C at 760 mmHg, and a flash point of 118.3±0.0 °C . It also has a refractive index of 1.476 .Aplicaciones Científicas De Investigación

Vasodilation and Cardiovascular Research

DPTA NONOate, as a nitric oxide (NO) donor, plays a significant role in cardiovascular research. It helps in the study of vasodilation mechanisms, which is the widening of blood vessels resulting from relaxation of smooth muscle cells within the vessel walls. This compound is particularly useful in understanding the endothelial function in blood vessels and has implications in treating conditions like hypertension and angina .

Neurotransmission Studies

In neuroscience, DPTA NONOate is used to investigate the role of NO as a neurotransmitter. NO is involved in various neural processes, including long-term potentiation and memory formation. Researchers use DPTA NONOate to explore how NO influences neural plasticity and brain function .

Immunology and Inflammation

DPTA NONOate’s ability to release NO is also beneficial in immunological research. NO has a dual role in inflammation and immune response, acting both as a signaling molecule and as a defense mechanism against pathogens. Studies involving DPTA NONOate contribute to our understanding of immune cell communication and the inflammatory response .

Cancer Research

In the field of oncology, DPTA NONOate is utilized to study the tumoricidal properties of NO. Researchers are investigating how NO donors like DPTA NONOate can induce apoptosis in cancer cells and inhibit tumor growth. This has potential therapeutic applications for developing NO-based anticancer treatments .

Drug Development and Pharmacokinetics

DPTA NONOate serves as a model compound in drug development, especially for designing NO-releasing drugs. Its pharmacokinetic properties, such as the release rate of NO and its stability, are crucial for developing medications that can deliver NO in a controlled manner to target tissues .

Regenerative Medicine and Tissue Engineering

The application of DPTA NONOate in regenerative medicine is an emerging field. NO is known to influence cell proliferation and differentiation. Thus, DPTA NONOate is being studied for its potential to promote tissue repair and regeneration, which is vital for engineering tissues and organs .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

DPTA NONOate, also known as Dipropylenetriamine NONOate, DPTA/NO, or N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide, is primarily a Nitric Oxide (NO) donor . Nitric Oxide is a simple structured and unstable free radical molecule that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .

Mode of Action

DPTA NONOate spontaneously dissociates in a pH-dependent, first-order process to liberate 2 moles of NO per mole of parent compound . This release of NO is the primary mode of action for DPTA NONOate. Nitric Oxide can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These are mutually dependent and exchangeable .

Biochemical Pathways

The release of NO by DPTA NONOate affects various biochemical pathways. NO participates in such pathophysiological processes as vasodilation, signaling, and endocrine regulation . Depletion of NO or attenuation of its effector system may result in hypertension, angina, and impotence . Conversely, the overproduction of NO may cause damages such as circulatory shock, sepsis, neurodegenerative disorders, and inflammatory responses .

Pharmacokinetics

NO has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) . DPTA NONOate, as a NO donor, follows similar pharmacokinetics. It spontaneously dissociates with a half-life of three hours and five hours at 37°C and 22-25°C, pH 7.4, respectively .

Result of Action

The release of NO by DPTA NONOate has various molecular and cellular effects. For instance, IPA NONOate inhibited the increase in cardiomyocyte size induced by endothelin-1 (ET1). It also alleviated myocardial hypertrophy induced by chronic pressure overload .

Action Environment

The action, efficacy, and stability of DPTA NONOate are influenced by environmental factors. For example, the release of NO by DPTA NONOate is pH-dependent . Furthermore, the effects of NO are restricted locally due to its short half-life, which means the immediate environment of the target cells can significantly influence the action of DPTA NONOate .

Propiedades

IUPAC Name |

(Z)-[bis(3-aminopropyl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h12H,1-8H2/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNIKTWGBUNSSV-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCCN)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)CN(CCCN)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163464 | |

| Record name | DPTA/NO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide | |

CAS RN |

146724-95-0 | |

| Record name | DPTA/NO | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPTA/NO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylenetriamine NONOate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DPTA/NO is a nitric oxide (NO) donor. Upon entering aqueous solutions, it spontaneously decomposes to release NO. [] This released NO can then interact with various biological targets, including enzymes, signaling molecules, and transcription factors, leading to a range of downstream effects, such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses. [, , , , , , , , , , , , ]

A: DPTA/NO exhibits a relatively slow release of NO with a half-life of approximately 3 hours at physiological temperature (37°C). [] This distinguishes it from faster-acting NO donors like diethylamine NONOate (DEA/NO), which has a half-life of 2 minutes at 37°C. [] This slower release profile contributes to a sustained NO delivery and may be advantageous for specific applications. []

A: The slower, sustained release of NO from DPTA/NO has shown to be more effective in inhibiting vascular smooth muscle cell proliferation compared to faster-releasing NO donors. [] This suggests that for certain applications, such as preventing restenosis after angioplasty, a continuous low-level delivery of NO might be more beneficial than a short burst of high NO concentration. []

A: The molecular formula for DPTA/NO is C6H17N5O2, and its molecular weight is 191.24 g/mol. []

A: Electrospray ionization mass spectrometry (ESI-MS) has been employed to analyze DPTA/NO and other NONOates. [] This technique allows for the identification of the compound and its degradation products upon collision-induced dissociation. []

A: DPTA/NO decomposes more rapidly at acidic pH. [] This property is important to consider when formulating DPTA/NO for specific applications, especially for delivery to acidic environments like the stomach.

A: DPTA/NO primarily acts as a reagent, specifically as an NO donor. It undergoes spontaneous decomposition in aqueous solutions to release NO, which then mediates various biological effects. []

A: While specific computational studies solely focused on DPTA/NO were not discussed in the provided papers, research on CYP2B6 degradation by NO involved molecular dynamics simulations. [] These simulations provided insights into how tyrosine nitration, a potential downstream effect of NO release from DPTA/NO, could impact CYP2B6 structure and function. [] This highlights the potential application of computational methods for understanding the broader biological consequences of DPTA/NO-mediated NO release.

A: The structure of the amine moiety in NONOates, including DPTA/NO, influences their NO release kinetics. [, ] Larger amine groups generally lead to slower NO release rates. [] For example, DPTA/NO with its dipropylenetriamine group releases NO slower than diethylamine NONOate (DEA/NO), which has a smaller diethylamine group. []

A: DPTA/NO is relatively stable as a solid. [] This stability makes it easier to handle and store compared to other NO donors that are less stable in their solid form.

A: One of the challenges in formulating DPTA/NO is its sensitivity to pH. [] Acidic conditions can accelerate its decomposition, potentially limiting its use in certain delivery routes or requiring specialized formulations to protect it from premature degradation.

A: DPTA/NO has been administered through various routes in animal models, including intravenous injection, nebulization, and intratracheal instillation. [, , , , , ] The choice of administration route likely depends on the specific research question and target tissue.

A: The effects of DPTA/NO have been extensively studied in various animal models. For instance, its ability to attenuate pulmonary hypertension induced by group B Streptococcus infection has been demonstrated in newborn piglets. [, ] Additionally, its protective effects against cerebral malaria have been investigated in a mouse model using Plasmodium berghei ANKA. [, ]

ANone: Based on the provided research papers, there is no evidence to suggest that DPTA/NO has progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.

ANone: While the provided abstracts do not delve into detailed toxicity profiles for DPTA/NO, it's important to note that NO itself can have both beneficial and potentially harmful effects depending on its concentration and cellular context.

A: While targeted delivery strategies specifically for DPTA/NO were not discussed in the provided abstracts, one study investigated the incorporation of Gd-DPTA, a related gadolinium-based contrast agent, into small unilamellar vesicles (sULVs) functionalized with targeting antibodies for brain tumor imaging. [] This highlights the potential for adapting similar nanocarrier-based approaches for targeted DPTA/NO delivery.

ANone: The research papers did not specifically mention biomarkers associated with DPTA/NO treatment efficacy or adverse effects.

A: Researchers often employ techniques like chemiluminescence and electrochemical sensors to directly measure NO released from DPTA/NO in various experimental settings. These methods allow for real-time monitoring of NO concentrations and provide valuable insights into the compound's release kinetics. []

ANone: The provided abstracts did not include information regarding the environmental impact or degradation of DPTA/NO.

ANone: The provided abstracts do not contain information about specific studies on the dissolution and solubility of DPTA/NO.

ANone: The research papers did not provide details regarding the validation of analytical methods used in the studies.

ANone: The provided abstracts did not specifically address the immunogenicity of DPTA/NO.

A: Yes, research indicates that NO released from DPTA/NO can influence the expression and activity of cytochrome P450 enzymes, particularly CYP2B6. [, ] Studies have shown that NO can lead to the downregulation of CYP2B6 through ubiquitin-dependent proteasomal degradation. [, ]

ANone: The provided abstracts do not contain specific details about the biodegradability of DPTA/NO.

ANone: The provided research papers do not focus on comparing DPTA/NO with alternative NO donors or therapeutic strategies.

ANone: Specific information related to recycling and waste management of DPTA/NO was not found in the provided research papers.

ANone: The research papers highlight the importance of various experimental techniques and resources in DPTA/NO research, including cell culture models, animal models, analytical chemistry techniques (e.g., mass spectrometry), and molecular biology tools. Access to these resources is crucial for advancing our understanding of DPTA/NO.

ANone: The provided abstracts do not delve into the detailed historical context of DPTA/NO research.

A: The research on DPTA/NO showcases the interdisciplinary nature of this field, drawing on expertise from pharmacology, immunology, cell biology, and analytical chemistry. For instance, understanding the interaction of DPTA/NO with cytochrome P450 enzymes (a pharmacological aspect) requires insights from cell biology and biochemistry. [, ] Similarly, investigating its effects on cerebral malaria necessitates collaboration between parasitologists, immunologists, and neuroscientists. [, ] This highlights the importance of cross-disciplinary approaches in advancing DPTA/NO research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

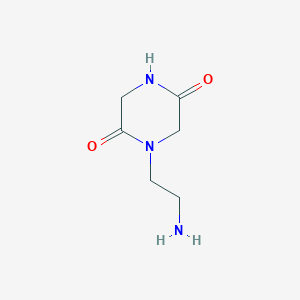

![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)

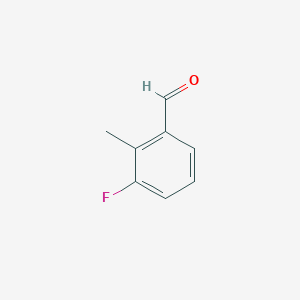

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

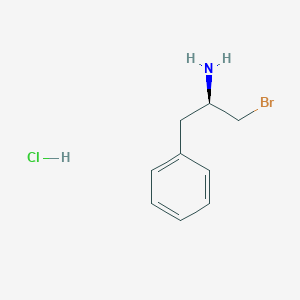

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)